1-Butyl-3-(2-methoxyphenyl)thiourea
Description
Properties
IUPAC Name |
1-butyl-3-(2-methoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-3-4-9-13-12(16)14-10-7-5-6-8-11(10)15-2/h5-8H,3-4,9H2,1-2H3,(H2,13,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOWDPKOJKPAEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=S)NC1=CC=CC=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Butyl-3-(2-methoxyphenyl)thiourea can be synthesized through the reaction of 2-methoxyaniline with butyl isothiocyanate. The reaction typically occurs in an organic solvent such as ethanol or acetonitrile under reflux conditions. The reaction is usually complete within a few hours, yielding the desired thiourea derivative after purification.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-3-(2-methoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives, amine derivatives.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Thioureas, including 1-butyl-3-(2-methoxyphenyl)thiourea, have shown significant anticancer properties. Research indicates that these compounds can inhibit various cancer cell lines through multiple mechanisms. For instance, studies have demonstrated that certain thiourea derivatives can target angiogenesis pathways and modulate cancer cell signaling. In vitro studies reveal IC50 values ranging from 3 to 14 µM against pancreatic, prostate, and breast cancer cell lines .
2. Antimicrobial Properties
The antimicrobial activity of thioureas is well-documented. This compound exhibits potent antibacterial effects against both Gram-positive and Gram-negative bacteria. In comparative studies, it has shown efficacy similar to conventional antibiotics like ciprofloxacin . The minimum inhibitory concentration (MIC) values for various bacterial strains have been reported to range from 40 to 50 µg/mL .
3. Enzyme Inhibition
Thiourea derivatives have been explored for their ability to inhibit enzymes such as urease, which is implicated in several medical conditions including kidney stone formation and peptic ulcers. The compound has demonstrated exceptional urease inhibitory activity with an IC50 value significantly lower than that of standard thiourea . This suggests potential therapeutic applications in managing conditions related to urease activity.
Agricultural Applications
1. Herbicidal and Insecticidal Activity
Research indicates that thioureas can serve as effective herbicides and insecticides. The structural modifications in compounds like this compound enhance their biological activity against pests and weeds. Field trials have shown promising results in controlling specific agricultural pests while minimizing harm to beneficial organisms .
Materials Science Applications
1. Organocatalysis
Thioureas are recognized for their role as organocatalysts in various organic reactions. They facilitate reactions such as Michael additions and aldol condensations, providing an environmentally friendly alternative to traditional catalysts . The ability of this compound to act as an organocatalyst opens avenues for its use in synthetic organic chemistry.
2. Coordination Chemistry
The complexation abilities of thioureas allow them to form coordination complexes with metals, which are useful in materials science for developing new materials with tailored properties . These complexes can exhibit unique electronic and optical properties valuable for applications in electronics and photonics.
Case Studies
Mechanism of Action
The mechanism of action of 1-Butyl-3-(2-methoxyphenyl)thiourea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. Its thiourea group is crucial for its binding affinity and specificity, enabling it to modulate various biochemical pathways.
Comparison with Similar Compounds
Substituent Effects on Crystal Packing
- 1-(2-Chlorobenzoyl)-3-(3-methoxyphenyl)thiourea (): This derivative features a chlorobenzoyl group instead of a butyl chain. Its crystal structure is stabilized by intramolecular N–H···O and intermolecular N–H···S hydrogen bonds, forming centrosymmetric dimers. The presence of a bulky chlorobenzoyl group reduces π-stacking compared to methoxyphenyl-substituted thioureas .
- 1-(2-Oxo-2H-chromene-3-carbonyl)-3-(2-methoxyphenyl)thiourea (C21) (): The coumarin-linked acyl group enhances π-stacking interactions, as evidenced by Hirshfeld surface analysis showing large green flat regions in curvedness surfaces. This contrasts with the butyl group in the target compound, which likely prioritizes hydrophobic interactions over π-stacking .
Hydrogen Bonding Patterns
Enzyme Inhibition
- Coumarin-Linked Thioureas (C20, C21) (): These derivatives exhibit potent acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition, with C21 showing IC₅₀ values of 0.06 μM against BuChE. Docking studies reveal binding near the catalytic triad (Glu225, Ser226, His466), suggesting that the 2-methoxyphenyl group enhances target affinity. The butyl group in the target compound may similarly influence lipophilicity and membrane penetration .
- Amino Acid-Type Thioureas (M1, M2) (): Incorporating hydrophilic amino acid moieties improves anti-amoebic activity (e.g., against Acanthamoeba). In contrast, the butyl group in this compound may reduce water solubility but enhance interaction with hydrophobic regions of transport proteins .
Antimicrobial and Antiparasitic Activity
- 1-Acyl-Thioureas (): Derivatives with nitrobenzoyl or methylbenzoyl groups show varied bioactivity depending on substituent electronegativity. The 2-methoxyphenyl group’s electron-donating methoxy moiety may modulate redox properties compared to electron-withdrawing groups (e.g., nitro) .
Physicochemical Properties
Solubility and Lipophilicity
- 1-Allyl-3-(2-methoxyphenyl)thiourea (): The allyl group increases reactivity and slightly enhances hydrophilicity compared to the butyl chain. Safety data indicate moderate hazards, suggesting that alkyl chain length influences toxicity profiles .
- 3,3-Bis(2-hydroxyethyl)-1-(4-nitrobenzoyl)thiourea (): Hydroxyethyl groups significantly improve water solubility, whereas the butyl group in the target compound likely prioritizes lipid membrane interaction .
Thermal Stability
- 1-(2-Chlorobenzoyl)-3-(3-methoxyphenyl)thiourea (): Chlorine substituents increase molecular rigidity and thermal stability. The butyl group may reduce melting points due to increased conformational flexibility .
Key Research Findings and Implications
However, the butyl chain’s role requires further study to optimize pharmacokinetics .
Crystallographic Trends : Thioureas with aromatic acyl groups (e.g., coumarin, benzoyl) exhibit stronger π-stacking, while alkyl chains (e.g., butyl) favor hydrophobic packing. This dichotomy informs material science and drug design .
Toxicity and Regulation : Analogous compounds like 1-butyl-3-(JWH-073) are regulated under controlled substances laws (), underscoring the need for rigorous toxicological profiling of alkyl-substituted thioureas .
Q & A
Q. What are the standard synthetic routes for 1-Butyl-3-(2-methoxyphenyl)thiourea, and how do reaction conditions influence yield?
Answer: The compound is synthesized via a condensation reaction between 2-methoxyaniline and butyl isothiocyanate in solvents like ethanol or dichloromethane under reflux (60–80°C). Reaction duration (4–8 hours) and stoichiometric ratios (1:1.2 amine:isothiocyanate) are critical for achieving yields >75% . Side products, such as symmetrical thioureas, may form if excess isothiocyanate is used. Purification typically involves recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate eluent) .
Q. How is this compound characterized structurally?
Answer: Key techniques include:
- NMR : and NMR confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, thiourea NH signals at δ 9.5–10.5 ppm) .
- FT-IR : Thiourea C=S stretch appears at 1250–1300 cm; NH stretches at 3200–3400 cm .
- X-ray crystallography : Resolves bond lengths (C=S: ~1.68 Å) and dihedral angles between aromatic rings, critical for structure-activity relationship (SAR) studies .
Q. What are the primary biological activities reported for this compound?
Answer:
- Antimicrobial : MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
- Anticancer : IC of 15–25 µM against U-87 glioblastoma cells via apoptosis induction .
- Enzyme inhibition : Competitive inhibition of acetylcholinesterase (Ki = 2.3 µM), relevant for Alzheimer’s research .
Advanced Research Questions
Q. How do electronic and steric effects of substituents (e.g., methoxy vs. ethoxy) modulate bioactivity?
Answer:
-
Methoxy group : Enhances lipophilicity (logP +0.5) and π-π stacking with aromatic enzyme residues, improving binding to tyrosine kinases .
-
Butyl chain : Optimal length (C4) balances solubility and membrane permeability. Shorter chains (C2) reduce bioavailability; longer chains (C6) increase cytotoxicity .
-
Comparative data :
Substituent Anticancer IC (µM) Antimicrobial MIC (µg/mL) 2-Methoxy 18.5 12 3-Ethoxy 27.3 24 Source: Adapted from
Q. What strategies address low yields in large-scale synthesis?
Answer:
- Continuous flow reactors : Reduce side reactions (e.g., hydrolysis) by maintaining precise temperature control (±2°C) and residence time .
- Catalytic additives : Thiourea formation is accelerated by 10 mol% DMAP (4-dimethylaminopyridine), improving yields to >90% .
- Workflow optimization : Automated quenching (pH 5–6) and in-line HPLC monitoring reduce purification steps .
Q. How can contradictory bioactivity data (e.g., varying IC50_{50}50 values) be resolved?
Answer:
- Assay standardization : Use identical cell lines (e.g., NCI-60 panel) and protocols (MTT vs. resazurin assays) .
- Metabolic stability testing : Hepatic microsome assays identify rapid degradation (t <30 min) as a source of variability .
- Molecular docking : Validate target engagement (e.g., EGFR kinase) using AutoDock Vina; compare binding poses across studies .
Q. What analytical methods quantify trace impurities in the compound?
Answer:
- HPLC-MS : Detect <0.1% impurities (e.g., hydrolyzed thioureas) using C18 columns (ACN/water gradient) and ESI-MS .
- Elemental analysis : Confirm stoichiometry (C, H, N, S) with ≤0.3% deviation from theoretical values .
- TGA/DSC : Assess thermal stability (decomposition >200°C) to rule out solvent residues .
Methodological Recommendations
- SAR studies : Synthesize analogs with halogen (F, Cl) or nitro substituents to explore electronic effects .
- In vivo models : Prioritize compounds with logP 2–3 and PSA <90 Ų for BBB penetration in neuroactivity studies .
- Collaborative workflows : Integrate synthetic chemistry with computational (DFT) and crystallography teams to accelerate lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
